2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride
Overview
Description
2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C15H13ClFNO4S and a molecular weight of 357.78 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactionsThe final step involves the addition of the sulfonyl chloride group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride can be compared to other similar compounds, such as:
2-Ethoxy-5-(4-chlorobenzamido)benzene-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom.
2-Ethoxy-5-(4-bromobenzamido)benzene-1-sulfonyl chloride: Similar structure but with a bromine atom instead of a fluorine atom.
2-Ethoxy-5-(4-iodobenzamido)benzene-1-sulfonyl chloride: Similar structure but with an iodine atom instead of a fluorine atom.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present.
Properties
IUPAC Name |
2-ethoxy-5-[(4-fluorobenzoyl)amino]benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO4S/c1-2-22-13-8-7-12(9-14(13)23(16,20)21)18-15(19)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVYIEGBMBTXFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374471 | |
Record name | 2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680618-06-8 | |
Record name | 2-Ethoxy-5-(4-fluorobenzamido)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 680618-06-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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